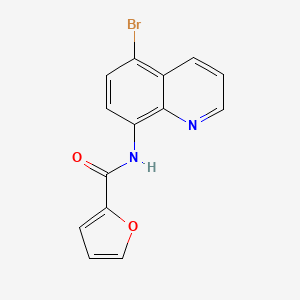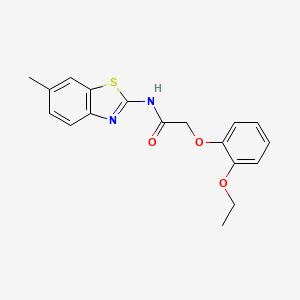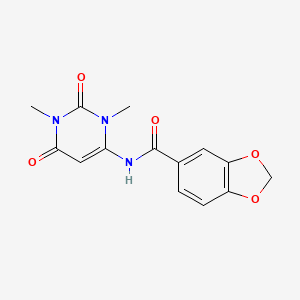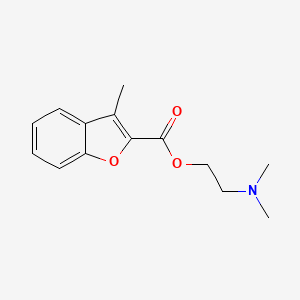
N-(5-bromo-8-quinolinyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to N-(5-bromo-8-quinolinyl)-2-furamide typically involves palladium-catalyzed cyclization reactions. For instance, the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one, a related heterocycle, was achieved using a palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide, which suggests a potential pathway for synthesizing compounds with similar structural motifs (Lindahl et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound involves complex heterocyclic systems that include furan and quinoline rings. These structures are often characterized by their crystalline forms and can be studied through X-ray diffraction methods. For example, the crystal structure of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide was determined, revealing detailed geometric parameters that could provide insights into the structural characteristics of this compound (Galešić & Vlahov, 1990).
Chemical Reactions and Properties
The chemical reactivity of this compound can be inferred from similar compounds that undergo electrophilic substitution reactions. For example, 2-(furan-2-yl)thiazolo[5,4-f]quinoline underwent nitration, bromination, formylation, and acylation reactions, indicating the potential reactivity of furamide compounds toward electrophilic agents (El’chaninov & Aleksandrov, 2017).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline structure, can be crucial for its application. While specific data on this compound might not be readily available, related compounds exhibit distinct physical characteristics. For instance, polymorphs of 4-nitro-N-(quinolin-8-yl)benzamide have shown varying melting points and crystalline properties, which could provide a basis for understanding the physical properties of this compound (Khakhlary & Baruah, 2014).
Chemical Properties Analysis
The chemical properties of this compound, including its stability, reactivity, and interaction with other chemicals, can be deduced from studies on similar compounds. For example, the synthesis and properties of a fluorescent derivative of quinoline provide insights into the fluorescent properties and potential chemical modifications of quinoline derivatives, which could be relevant for this compound (Gracheva et al., 1982).
属性
IUPAC Name |
N-(5-bromoquinolin-8-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-5-6-11(13-9(10)3-1-7-16-13)17-14(18)12-4-2-8-19-12/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBGJMYLKLBVSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NC(=O)C3=CC=CO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(2-fluorophenyl)-4-piperidinyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5652697.png)
![5-{[(benzyloxy)carbonyl]oxy}nicotinic acid](/img/structure/B5652705.png)
![(3R*,4S*)-4-cyclopropyl-1-[(2,5-dimethylphenyl)acetyl]pyrrolidin-3-amine](/img/structure/B5652712.png)
![(2-methoxy-5-methylphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5652715.png)
![[(3aS*,10aS*)-2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5652717.png)
![5-methoxy-2-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B5652719.png)


![2-{2-[3-methyl-1-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrazine](/img/structure/B5652746.png)

![6-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-4-methyl-1,3-benzothiazol-2-amine](/img/structure/B5652775.png)
![2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methyl-1-piperidinyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5652784.png)